

IUPAC name for 2-Bromo-4-tert-butyl-1,3-thiazole

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Compound of Interest

Compound Name: 2-Bromo-4-tert-butyl-1,3-thiazole

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An In-Depth Technical Guide to **2-Bromo-4-tert-butyl-1,3-thiazole**: Synthesis, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive overview of **2-Bromo-4-tert-butyl-1,3-thiazole**, a key heterocyclic building block in modern synthetic chemistry. The document is structured to serve researchers, scientists, and professionals in drug development and agrochemical science. It delves into the compound's chemical identity, spectroscopic characteristics, and detailed synthetic protocols, including the foundational Hantzsch thiazole synthesis. A core focus is placed on its chemical reactivity, particularly the strategic use of organolithium reagents to achieve selective functionalization, thereby unlocking its potential as a versatile intermediate. The guide further explores its application in the synthesis of complex, biologically active molecules, supported by established safety and handling protocols. All technical discussions are grounded in authoritative, citable literature to ensure scientific integrity.

Chemical Identity and Physicochemical Properties

2-Bromo-4-tert-butyl-1,3-thiazole is a substituted heterocyclic compound featuring a thiazole ring, which is an aromatic five-membered ring containing both sulfur and nitrogen atoms. The strategic placement of a bromine atom at the 2-position and a bulky tert-butyl group at the 4-position defines its unique reactivity and utility in organic synthesis.

The tert-butyl group provides steric hindrance and increases lipophilicity, which can be advantageous in modulating the pharmacokinetic properties of derivative compounds. The bromine atom at the C2 position is a versatile functional handle, susceptible to a range of

transformations, most notably metal-halogen exchange, which is a cornerstone of its synthetic utility.

Table 1: Chemical Identifiers and Properties

Property	Value	Source
IUPAC Name	2-Bromo-4-(tert-butyl)-1,3-thiazole	IUPAC Nomenclature
Synonym	2-Bromo-4-(1,1-dimethylethyl)thiazole	[1]
CAS Number	873075-54-8	[1][2]
Molecular Formula	C ₇ H ₁₀ BrNS	[2]
Molecular Weight	220.13 g/mol	[2]
Canonical SMILES	<chem>CC(C)(C)C1=CSC(=N1)Br</chem>	[3]
InChI Key	ILKZEOZQPGBUCV-UHFFFAOYSA-N	[3]
Physical State	Solid or liquid at room temperature	Supplier Data
Solubility	Expected to be soluble in organic solvents like THF, Dichloromethane, Ethyl Acetate	General Chemical Principles

Note: Specific experimental data for melting point and boiling point are not readily available in the cited literature.

Spectroscopic Profile

While a dedicated spectral analysis for this specific molecule is not widely published, its spectroscopic characteristics can be confidently predicted based on the analysis of closely related analogues such as 2-bromo-4-phenyl-1,3-thiazole and general principles of spectroscopy.[1]

- **^1H NMR Spectroscopy:** The proton NMR spectrum is expected to be simple and highly informative. Two key singlet signals would be anticipated:
 - A singlet at approximately δ 7.0-7.5 ppm corresponding to the lone proton at the C5 position of the thiazole ring.^[1]
 - A sharp, intense singlet at approximately δ 1.3-1.5 ppm, integrating to nine protons, which is characteristic of the magnetically equivalent methyl protons of the tert-butyl group.
- **^{13}C NMR Spectroscopy:** The carbon NMR spectrum would reveal four distinct signals for the aromatic/heterocyclic carbons and two signals for the tert-butyl group carbons. The C2 carbon, bonded to bromine, would appear significantly downfield.
- **Infrared (IR) Spectroscopy:** The IR spectrum provides insight into the functional groups present. Key absorption bands would include:
 - C-H stretching vibrations from the tert-butyl group around 2970-2870 cm^{-1} .
 - Characteristic ring stretching vibrations for the C=N and C=C bonds of the thiazole ring in the 1600-1450 cm^{-1} region.
 - A C-Br stretching vibration, typically found in the fingerprint region below 700 cm^{-1} .
- **Mass Spectrometry (MS):** Electron ionization mass spectrometry would show a characteristic molecular ion peak (M^+) and an $\text{M}+2$ peak of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom. The primary fragmentation pathway would likely involve the loss of a methyl group ($\text{M}-15$) from the tert-butyl moiety to form a stable tertiary carbocation.

Synthesis Pathway and Protocol

The synthesis of 2-bromo-4-substituted thiazoles is a well-established process that typically involves a two-stage approach. The first stage is the construction of the thiazole ring itself, followed by the introduction of the bromine atom. The Hantzsch thiazole synthesis is the most prominent and widely used method for forming the core thiazole structure.^[4]

Stage 1: Hantzsch Synthesis of 2-Amino-4-tert-butyl-1,3-thiazole

The Hantzsch synthesis is a classic condensation reaction between an α -haloketone and a thioamide.^[4] To generate the required precursor, 1-bromo-3,3-dimethyl-2-butanone (an α -haloketone) is reacted with thiourea.

Causality of Experimental Choices:

- α -Haloketone: The choice of 1-bromo-3,3-dimethyl-2-butanone is critical as it directly installs the tert-butyl group at the 4-position of the resulting thiazole ring.
- Thiourea: Thiourea serves as the source for the nitrogen atom at position 3 and the sulfur atom at position 1, while also providing the amino group at the 2-position.
- Solvent: The reaction is typically carried out in a protic solvent like ethanol to facilitate the condensation and cyclization steps.

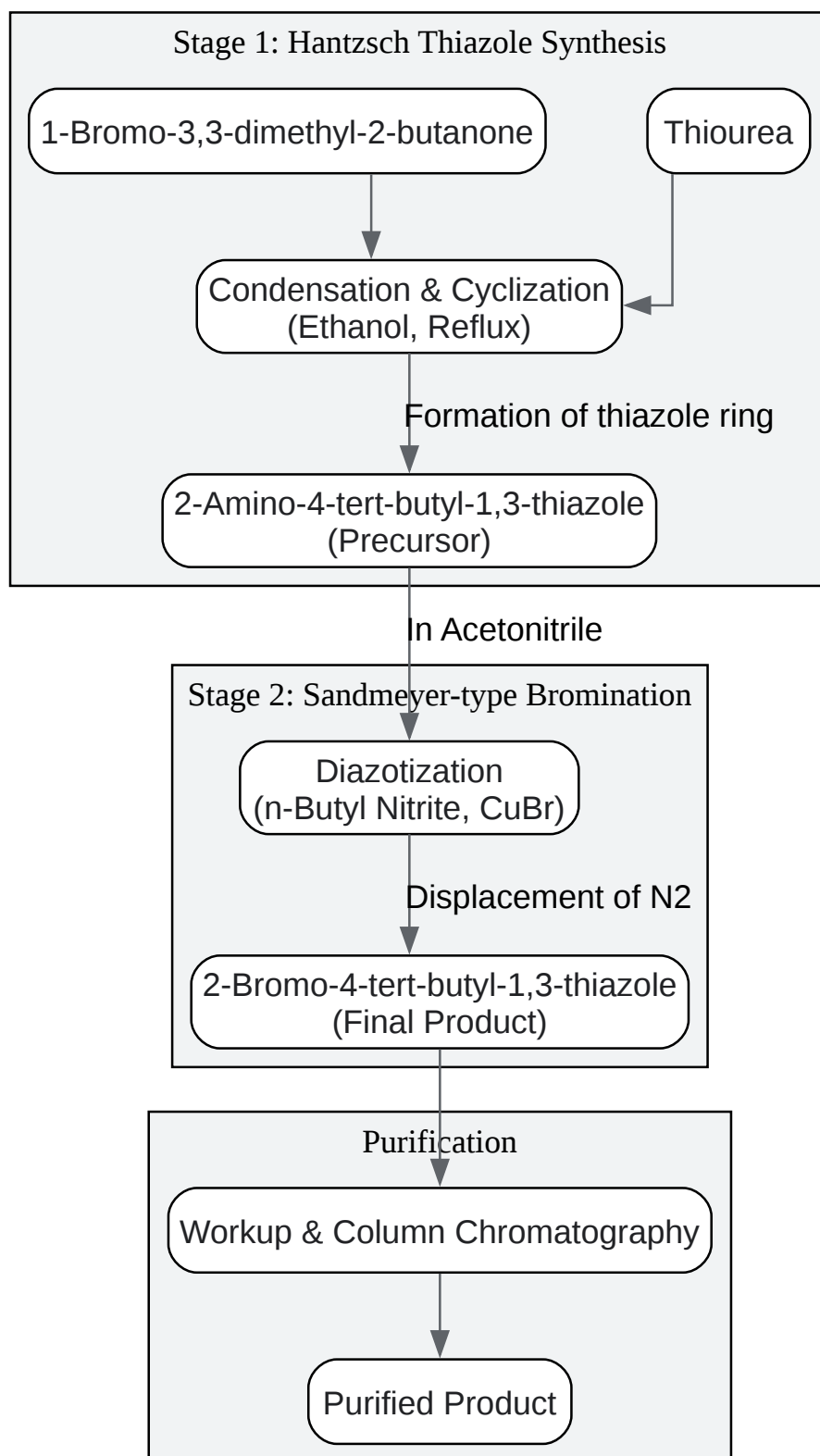
Stage 2: Sandmeyer-type Bromination

With the 2-amino-4-tert-butyl-1,3-thiazole precursor in hand, the amino group is replaced with a bromine atom. This is achieved via a Sandmeyer-type reaction, which involves diazotization of the amino group followed by displacement with a bromide ion, often catalyzed by copper(I) bromide (CuBr).^[1]

Causality of Experimental Choices:

- Diazotization: The 2-amino group is converted into a diazonium salt using a nitrite source (e.g., n-butyl nitrite or sodium nitrite in acidic conditions). This transforms the amino group into an excellent leaving group (N_2 gas).
- Copper(I) Bromide: CuBr acts as a catalyst to facilitate the substitution of the diazonium group with a bromide ion.

Experimental Workflow Diagram



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Caption: Synthetic workflow for **2-Bromo-4-tert-butyl-1,3-thiazole**.

Detailed Protocol (Adapted from Bunev et al.[1])

- Synthesis of 2-Amino-4-tert-butyl-1,3-thiazole:
 - To a solution of 1-bromo-3,3-dimethyl-2-butanone (1 equiv.) in ethanol, add thiourea (1.1 equiv.).
 - Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
 - Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).
 - Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aminothiazole precursor.
- Synthesis of **2-Bromo-4-tert-butyl-1,3-thiazole**:
 - Dissolve the 2-amino-4-tert-butyl-1,3-thiazole precursor (1 equiv.) and CuBr (1.5 equiv.) in acetonitrile at room temperature.
 - Add n-butyl nitrite (1.5 equiv.) dropwise with stirring.
 - Heat the solution to approximately 60 °C for 15-30 minutes, or until gas evolution ceases.
 - Evaporate the solvent in vacuo. Dissolve the residue in ethyl acetate and wash with dilute ammonia solution to remove copper salts.
 - Dry the organic layer over anhydrous magnesium sulfate and concentrate.
 - Purify the crude residue by column chromatography on silica gel (e.g., using a heptane-ethyl acetate gradient) to obtain the final product.

Chemical Reactivity and Synthetic Utility

The synthetic value of **2-Bromo-4-tert-butyl-1,3-thiazole** lies in its capacity for selective functionalization at two key positions: C2 and C5. The bromine atom at C2 allows for reactions

typical of aryl bromides, while the proton at C5 is acidic enough to be removed by strong bases. This dual reactivity makes it a powerful scaffold for building molecular complexity.

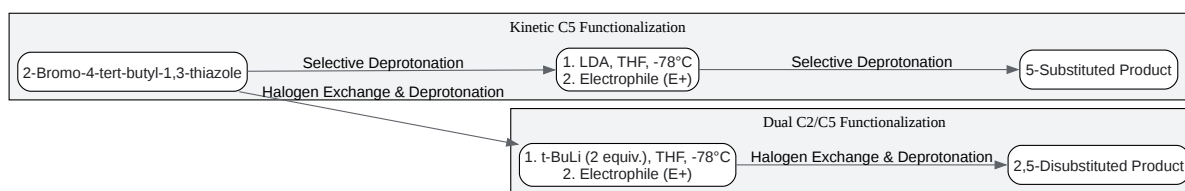
Selective Lithiation

A study by Demydchuk et al. on a similar substrate demonstrates the power of using different organolithium bases to control the site of reaction.[5]

- **Deprotonation at C5 (Kinetic Control):** Using a sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) selectively removes the proton at the C5 position. This is the kinetically favored process. The resulting 5-lithio-thiazole intermediate can then react with a variety of electrophiles (e.g., aldehydes, ketones, CO₂) to introduce new functional groups exclusively at this position.
- **Dual Lithiation at C2 and C5:** Using a more reactive organolithium reagent like tert-butyllithium (t-BuLi) results in a different outcome. t-BuLi is strong enough to perform both metal-halogen exchange at the C2 position and deprotonation at the C5 position. This generates a dilithiated intermediate, which can subsequently react with two equivalents of an electrophile to functionalize both sites of the thiazole ring simultaneously.[5]

This differential reactivity is a self-validating system; the choice of base directly dictates the synthetic outcome, allowing for precise and predictable molecular construction.

Reactivity Diagram



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Caption: Differential reactivity of **2-Bromo-4-tert-butyl-1,3-thiazole**.

Applications in Drug Discovery and Agrochemicals

The thiazole ring is a privileged scaffold found in numerous FDA-approved drugs and biologically active compounds. **2-Bromo-4-tert-butyl-1,3-thiazole** serves as a crucial starting material for accessing novel derivatives with potential therapeutic or agricultural applications.

- **Pharmaceuticals:** Thiazole derivatives exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[3][6] The 2-bromo-4-tert-butyl-thiazole scaffold can be elaborated into more complex molecules. For instance, through Suzuki or Stille coupling at the C2 position (after conversion to an organometallic species), various aryl or heteroaryl groups can be introduced, which is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR).
- **Agrochemicals:** This compound is a key intermediate in the synthesis of fungicides and herbicides.[2] The thiazole moiety can enhance the bioactivity of these agents. The ability to selectively functionalize the ring allows for the fine-tuning of properties such as potency, selectivity, and environmental persistence. For example, derivatives created from this building block have been investigated for their efficacy against various plant pathogens.[3][6]

Safety and Handling

A specific Safety Data Sheet (SDS) for **2-Bromo-4-tert-butyl-1,3-thiazole** is not widely available. However, based on data for structurally related brominated aromatic and heterocyclic compounds, the following precautions are strongly advised.[7][8][9]

- **Hazard Classification (Anticipated):**
 - Harmful if swallowed, in contact with skin, or if inhaled.
 - Causes skin irritation.
 - Causes serious eye irritation.
 - May cause respiratory irritation.
- **Personal Protective Equipment (PPE):**

- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
- Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
- Eye Protection: Use safety glasses with side shields or chemical goggles.
- Skin and Body Protection: Wear a laboratory coat.
- Handling and Storage:
 - Avoid contact with skin, eyes, and clothing.
 - Avoid breathing dust, fumes, or vapor.
 - Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
- First Aid Measures:
 - If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor.
 - If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.
 - If Inhaled: Remove person to fresh air and keep comfortable for breathing.
 - If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

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